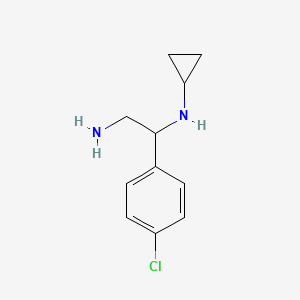
2-chloro-2-nitro-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-2-nitro-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitro group, and a phenyl group attached to the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloro-2-nitro-N-phenylacetamide can be synthesized through a multi-step process. One common method involves the nitration of 2-chloro-N-phenylacetamide. The starting material, 2-chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The nitration step typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-2-nitro-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with a hydroxyl group forms 2-nitro-N-phenylacetamide.
Reduction: Reduction of the nitro group yields 2-chloro-2-amino-N-phenylacetamide.
Aplicaciones Científicas De Investigación
2-chloro-2-nitro-N-phenylacetamide has several applications in scientific research:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-chloro-2-nitro-N-phenylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol on the fungal plasma membrane, disrupting membrane integrity . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-phenylacetamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-bromo-N-phenylacetamide: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
2-chloro-N,N-dimethylacetamide: Contains two methyl groups on the nitrogen, altering its chemical properties and uses.
Uniqueness
2-chloro-2-nitro-N-phenylacetamide is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity patterns and potential biological activities. Its combination of functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H7ClN2O3 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
2-chloro-2-nitro-N-phenylacetamide |
InChI |
InChI=1S/C8H7ClN2O3/c9-7(11(13)14)8(12)10-6-4-2-1-3-5-6/h1-5,7H,(H,10,12) |
Clave InChI |
ZCSLYILIAWVOPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
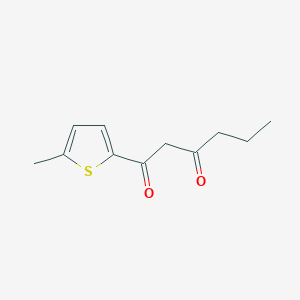

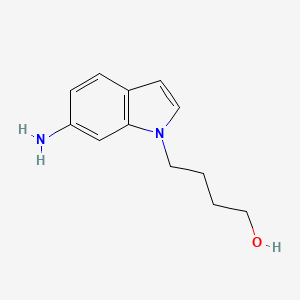
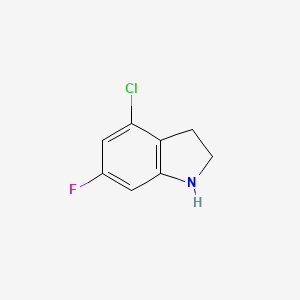
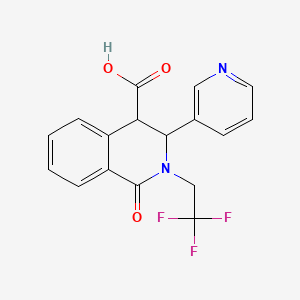
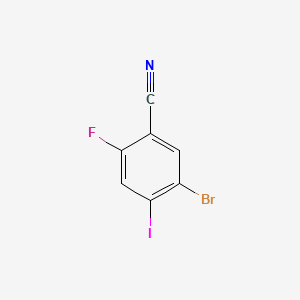
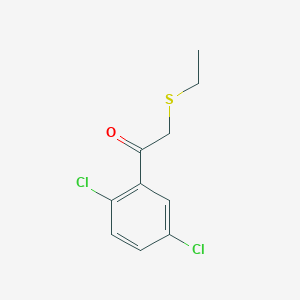
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
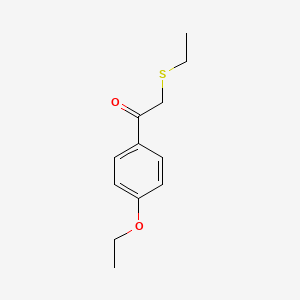

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
